molecular formula C17H14O3S B1682368 Zaltoprofen CAS No. 89482-00-8

Zaltoprofen

Katalognummer: B1682368
CAS-Nummer: 89482-00-8
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: MUXFZBHBYYYLTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Zaltoprofen has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase-2 (COX-2) enzyme . It also interacts with bradykinin-induced pain responses without blocking bradykinin receptors .

Mode of Action

This compound exerts its therapeutic effects by inhibiting the activity of COX-2 enzymes . These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, this compound inhibits bradykinin-induced pain responses without blocking bradykinin receptors .

Biochemical Pathways

This compound affects the arachidonic acid metabolism system, a key biochemical pathway involved in inflammation and pain . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in prostaglandin levels, leading to reduced inflammation and pain .

Pharmacokinetics

It is known that this compound is metabolized by the liver, and its metabolites include this compound acyl glucuronide, 10-hydroxythis compound, and this compound s-oxide .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of prostaglandin biosynthesis and the reduction of bradykinin-induced nociceptive responses . This leads to a decrease in inflammation and pain, providing relief for conditions such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as the patient’s renal function and albumin levels can significantly affect the pharmacokinetics of this compound . Additionally, genetic polymorphisms, particularly in the CYP2C9 enzyme, could potentially influence the metabolism and efficacy of this compound .

Biochemische Analyse

Biochemical Properties

Zaltoprofen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, this compound inhibits bradykinin-induced pain responses by blocking the B2-type bradykinin receptor in nerve endings . This dual mechanism of action makes this compound effective in managing pain and inflammation.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of extraskeletal chondrosarcoma cells by inducing the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and cell cycle checkpoint proteins such as p21, p27, and p53 . This results in the inhibition of cell growth and induction of tumor necrosis. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX-2 and bradykinin receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It selectively inhibits COX-2, reducing the production of prostaglandins that mediate inflammation and pain . Additionally, this compound blocks the B2-type bradykinin receptor, preventing bradykinin-induced nociception . This dual inhibition results in potent analgesic and anti-inflammatory effects. This compound also induces the expression of PPARγ and other transcription factors, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and maintains its efficacy in reducing pain and inflammation . Long-term studies in vitro and in vivo have demonstrated that this compound continues to inhibit COX-2 and bradykinin receptors, resulting in sustained anti-inflammatory and analgesic effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models, this compound has been shown to significantly increase reaction time in pain response tests at dosages of 15 and 20 mg/kg . Higher doses of this compound have demonstrated peak analgesic effects at 30 minutes, with sustained efficacy for up to 90 minutes . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in clinical settings .

Metabolic Pathways

This compound is metabolized primarily by the enzymes CYP2C9 and UGT2B7 . CYP2C9 catalyzes the sulphoxidation of this compound, while UGT2B7 is involved in its glucuronidation . These metabolic pathways result in the formation of various metabolites, including this compound acyl glucuronide and 10-Hydroxythis compound . The metabolism of this compound can be influenced by genetic polymorphisms in these enzymes, affecting its pharmacokinetics and therapeutic efficacy .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and distributed to target tissues, where it exerts its therapeutic effects . The distribution of this compound can be influenced by transporters such as organic anion-transporting polypeptides (OATPs), which may affect its absorption and localization . Additionally, this compound’s binding to plasma proteins can impact its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with COX-2 and bradykinin receptors The presence of specific targeting signals or post-translational modifications may direct this compound to specific cellular compartments or organelles, influencing its therapeutic effects

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: Zaltoprofen undergoes various chemical reactions, including oxidation, reduction, and substitution. It is extensively metabolized by cytochrome P450 2C9 (CYP2C9) and UDP-glucuronosyltransferase 2B7 (UGT2B7) .

Common Reagents and Conditions:

    Oxidation: Catalyzed by CYP2C9, leading to the formation of this compound S-oxide.

    Reduction: Involves the reduction of the ketone group to form hydroxyl derivatives.

    Substitution: Involves the substitution of functional groups under specific conditions.

Major Products: The major products formed from these reactions include this compound acyl glucuronide, 10-Hydroxythis compound, and this compound S-oxide .

Eigenschaften

IUPAC Name

2-(6-oxo-5H-benzo[b][1]benzothiepin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3S/c1-10(17(19)20)11-6-7-15-12(8-11)9-14(18)13-4-2-3-5-16(13)21-15/h2-8,10H,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXFZBHBYYYLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049076
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74711-43-6
Record name Zaltoprofen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74711-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zaltoprofen [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074711436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zaltoprofen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06737
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zaltoprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZALTOPROFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8635NG3PY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a mixture of 150 mg of 2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide and 2 ml of ethanol was added 400 mg of potassium hydroxide in 2 ml of water, and the mixture was refluxed with stirring for 6 hours. After the completion of the reaction, ethanol was removed by distillation to obtain a residue to which was added water. The residue was washed with ethyl acetate, and an alkaline layer was acidified with hydrochloric acid and extracted with ethyl acetate. The extract was washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvent was removed by distillation to obtain a brown oil substance, which was chromatographed over 4 g of silica gel and eluted with benzene-chloroform (1:1) to obtain a light yellow oil substance. This substance was recrystallized from benzene-n-hexane, thereby obtaining 96 mg (yield: 64%) of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)-propionic acid as pale yellow crystals having a melting point of 130.5°-131.5° C.
Name
2-(10,11-dihydro-10-oxodibenzo[b,f]-thiepin-2-yl)-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zaltoprofen
Reactant of Route 2
Reactant of Route 2
Zaltoprofen
Reactant of Route 3
Zaltoprofen
Reactant of Route 4
Zaltoprofen
Reactant of Route 5
Zaltoprofen
Reactant of Route 6
Zaltoprofen
Customer
Q & A

Q1: What is the primary mechanism of action of Zaltoprofen?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain. [, , ] Additionally, this compound has been shown to inhibit bradykinin-induced pain responses, suggesting an additional mechanism involving the bradykinin pathway. [, ]

Q2: How does this compound's inhibition of bradykinin contribute to its analgesic effects?

A2: this compound inhibits bradykinin-mediated enhancement of glutamate receptor activity in substantia gelatinosa neurons of the spinal cord. [] This inhibition is thought to occur through the blocking of protein kinase C activation by this compound, independent of its COX inhibitory activity. []

Q3: Does this compound affect PPARγ in any way?

A3: Yes, recent research suggests that this compound can activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in various cellular processes including cell growth and differentiation. [, , ] This PPARγ activation has been linked to this compound's anti-tumor effects in preclinical models of chondrosarcoma. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17ClO3S, and its molecular weight is 360.85 g/mol. [, ]

Q5: Are there studies on the stability of this compound under different conditions?

A5: Yes, this compound has been tested for stability under various conditions, including hydrolytic, oxidative, photolytic, and thermal stress. [] Stability studies were also conducted on various formulations of this compound, including microcapsules, nanosuspensions, and lyophilized tablets. [, , ]

Q6: What are the primary routes of metabolism for this compound?

A6: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2C9, and UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B7. [] CYP2C9 catalyzes the sulfoxidation of this compound, while UGT2B7 is involved in its glucuronidation. []

Q7: What are the main clinical applications of this compound?

A9: this compound is primarily indicated for the treatment of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and other musculoskeletal disorders. [, , , ] It is also used for pain relief after surgery, injury, and tooth extraction. []

Q8: How effective is this compound compared to other NSAIDs like diclofenac and loxoprofen?

A10: Clinical trials have demonstrated that this compound exhibits comparable efficacy to diclofenac and loxoprofen in terms of analgesic and anti-inflammatory effects in patients with knee osteoarthritis and acute upper respiratory tract infection. [, ]

Q9: What are the potential adverse effects associated with this compound use?

A12: As with other NSAIDs, this compound may cause gastrointestinal side effects such as dyspepsia, nausea, and abdominal pain. [, ] It can also potentially lead to renal dysfunction in susceptible individuals. []

Q10: What strategies are being explored to improve the delivery and bioavailability of this compound?

A10: Several approaches have been investigated to enhance this compound's delivery, including:

  • Nanosuspensions: Reducing particle size to the nanoscale can improve dissolution rate and potentially enhance bioavailability. []
  • Microemulsions: Formulating this compound as a microemulsion can enhance its solubility and permeation across biological membranes. []
  • Ethosomes: Ethosomes, which are lipid vesicles containing ethanol, have shown promise in enhancing this compound's topical delivery for improved anti-inflammatory activity. []
  • Self-microemulsifying drug delivery systems (SMEDDS): These systems can improve this compound's solubility and dissolution, leading to enhanced oral absorption. []
  • Spherical Agglomerated Dense Compacts: This formulation strategy involves preparing spherical crystals of this compound, which are then compressed into dense compacts, potentially leading to improved pharmacokinetic parameters like AUC and mean residence time (MRT). []

Q11: What analytical techniques are commonly used for the quantification of this compound?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is the most widely used technique for quantifying this compound in various matrices, including pharmaceutical formulations, plasma, and biological samples. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.